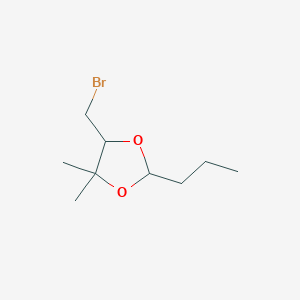
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to the dioxolane ring, along with two methyl groups and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the bromomethylation of a suitable precursor, such as 4,4-dimethyl-2-propyl-1,3-dioxolane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production of this compound.
Chemical Reactions Analysis
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane include other bromomethyl-substituted dioxolanes and related cyclic ethers. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 5-(Chloromethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is a related compound with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes .
Properties
CAS No. |
89995-40-4 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
5-(bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-8-11-7(6-10)9(2,3)12-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
RCGATKJALKTDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(C(O1)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
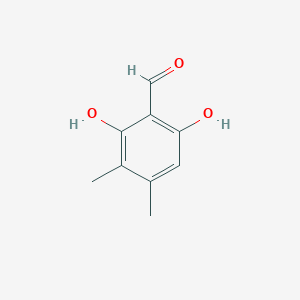
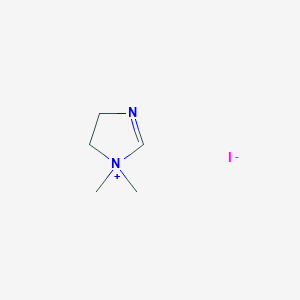
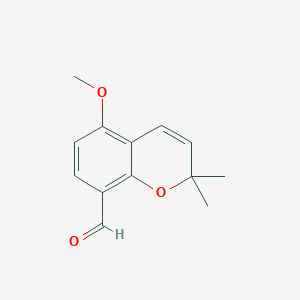
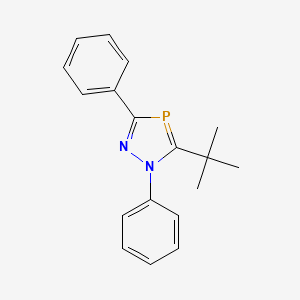
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
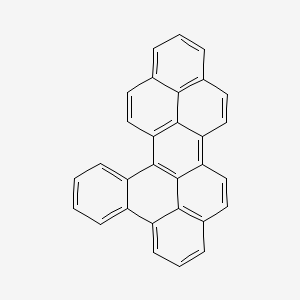
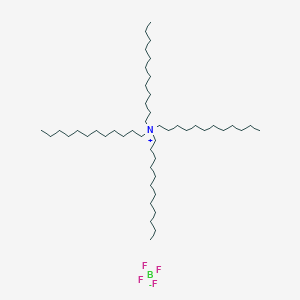
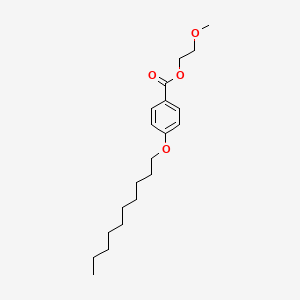

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
